N-(2,4-difluorophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Beschreibung

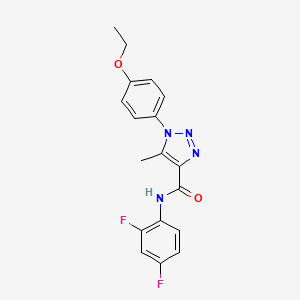

This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with a carboxamide group. Its structure features:

- 1-Position: A 4-ethoxyphenyl group, providing electron-donating properties via the ethoxy (–OCH₂CH₃) substituent.

- 5-Position: A methyl group, contributing steric bulk and influencing electronic distribution.

The combination of these substituents positions the compound as a candidate for therapeutic applications, leveraging the triazole scaffold’s versatility in drug design .

Eigenschaften

IUPAC Name |

N-(2,4-difluorophenyl)-1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N4O2/c1-3-26-14-7-5-13(6-8-14)24-11(2)17(22-23-24)18(25)21-16-9-4-12(19)10-15(16)20/h4-10H,3H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGMYMZTUKCJNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne.

Substitution Reactions:

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,4-difluorophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Compounds similar to N-(2,4-difluorophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have shown effectiveness against various fungal strains. A study demonstrated enhanced activity against Candida albicans and Aspergillus niger, suggesting that the presence of the difluorophenyl group may enhance the compound's interaction with fungal cell membranes and inhibit ergosterol biosynthesis via cytochrome P450 enzymes.

Anticancer Activity

The anticancer potential of this compound has been evaluated through in vitro studies. For instance, it was tested against several cancer cell lines, including melanoma and colon cancer. The compound exhibited moderate activity with a log GI50 value indicative of its potential as an anticancer agent.

| Cell Line | Log GI50 |

|---|---|

| SK-MEL-5 | -5.55 |

| KM12 | -5.43 |

These findings suggest that the compound may inhibit tumor growth through mechanisms that require further investigation.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various triazole derivatives. The results indicated that compounds with a difluorophenyl moiety displayed enhanced antifungal activity compared to their non-fluorinated counterparts. The study concluded that fluorination could be a strategic modification to improve the biological performance of triazole derivatives.

Case Study 2: Anticancer Screening

In another study focusing on anticancer properties, this compound was included in a panel screening against a range of cancer cell lines. The results demonstrated promising activity against several types of cancer cells, highlighting the compound's potential as a lead candidate for further development in cancer therapeutics.

Wirkmechanismus

The mechanism of action of N-(2,4-difluorophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Key Observations:

1-Position Substituents: The 4-ethoxyphenyl group in the target compound contrasts with Rufinamide’s benzyl group and other analogs’ methoxyphenyl or benzyloxy-substituted aryl groups. Ethoxy enhances solubility compared to non-polar methyl or benzyl groups . In , a hybrid oxazole-triazole structure incorporates 4-ethoxyphenyl, demonstrating modular synthetic strategies .

Carboxamide Substituents: The 2,4-difluorophenyl group balances lipophilicity and electronic effects. Fluorine’s ortho/para positions may enhance metabolic stability compared to mono-fluoro or chlorinated analogs (e.g., 4-chlorophenyl in ) .

Biologische Aktivität

N-(2,4-difluorophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and structure:

- Molecular Formula : C18H16F2N4O2

- IUPAC Name : this compound

- SMILES : CCOc(cc1)ccc1-n1nnc(C(Nc(ccc(F)c2)c2F)=O)c1C

Antimicrobial Activity

Research indicates that triazole derivatives, including this compound, exhibit significant antibacterial properties. Studies have shown that triazoles can inhibit the growth of various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.125 µg/mL against several pathogens, demonstrating potent antibacterial activity .

- The presence of specific substituents on the triazole ring enhances its interaction with bacterial enzymes, particularly DNA gyrase, which is crucial for bacterial DNA replication .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Triazole derivatives have been studied for their ability to inhibit cell proliferation in various cancer cell lines:

- Compounds similar to this compound have demonstrated IC50 values in the micromolar range against cancer cell lines such as MCF-7 and HepG2 .

- Mechanistically, these compounds may inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis, which is often targeted in cancer therapy .

Antifungal and Other Activities

Additionally, triazoles are well-known for their antifungal properties. They are commonly used in treating fungal infections due to their ability to disrupt fungal cell membrane synthesis:

- The compound's structural features may allow it to interact effectively with fungal enzymes involved in ergosterol biosynthesis .

The biological activity of this compound can be attributed to its ability to bind to specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes such as DNA gyrase and thymidylate synthase.

- Molecular Interactions : The presence of functional groups allows for enhanced binding interactions with target proteins, leading to altered cellular functions.

Research Findings and Case Studies

Several studies have highlighted the biological potential of triazole derivatives:

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:

- Condensation of 4-ethoxyaniline with methyl propiolate to generate the alkyne precursor.

- Reaction with sodium azide and a copper catalyst under controlled pH (6.5–7.5) and temperature (60–80°C) to form the triazole ring .

- Final carboxamide coupling using 2,4-difluoroaniline and a coupling agent like EDC/HOBt in DMF .

Optimization : Monitor reaction progression via TLC and optimize solvent polarity (e.g., DCM/EtOAc mixtures) to enhance crystallinity. Purify via column chromatography (silica gel, hexane/acetone gradient) and validate purity using HPLC (≥95%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using deuterated DMSO to resolve aromatic protons (δ 6.8–8.1 ppm) and triazole protons (δ 7.2–7.5 ppm). Compare with calculated shifts from DFT models .

- Mass Spectrometry : Use ESI-MS in positive ion mode to confirm molecular ion [M+H]+ (calculated m/z: ~386.1) .

- IR Spectroscopy : Identify carboxamide C=O stretch (~1650 cm⁻¹) and triazole ring vibrations (~1450 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer : Discrepancies often arise from assay variability. To address this:

- Standardize Assays : Use identical cell lines (e.g., HeLa or MCF-7) and control for compound solubility (e.g., DMSO concentration ≤0.1%) .

- Orthogonal Validation : Confirm anticancer activity via both MTT and apoptosis assays (Annexin V/PI staining). For antimicrobial studies, pair MIC assays with time-kill curves .

- Meta-Analysis : Pool data from ≥3 independent studies and apply statistical models (e.g., random-effects) to identify outliers .

Q. What advanced crystallographic techniques are recommended for structural determination, and how can SHELX software improve refinement?

- Methodological Answer :

- Data Collection : Use synchrotron X-ray sources (λ = 0.7–1.0 Å) to resolve fluorine atoms. Collect high-resolution data (<1.0 Å) to minimize thermal motion artifacts .

- SHELXL Workflow :

- Import data in .hkl format and refine anisotropic displacement parameters with the

L.S.command. - Address twinning via

TWINandBASFcommands if Rint > 0.1 . - Validation : Use WinGX to generate ORTEP diagrams and check for geometric outliers (e.g., bond length discrepancies >3σ) .

Q. How can structure-activity relationship (SAR) studies evaluate substituent effects on bioactivity?

- Methodological Answer :

- Systematic Substitution : Synthesize analogs with varying substituents (e.g., replacing ethoxy with methoxy or fluorine with chlorine) .

- In Silico Modeling : Perform molecular docking (AutoDock Vina) against targets like EGFR (PDB: 1M17). Compare binding energies (ΔG) and hydrogen-bond interactions .

- Data Correlation : Tabulate IC50 values against electronic parameters (Hammett σ) to identify trends (Table 1):

| Substituent (R) | IC50 (μM) | σ (Hammett) |

|---|---|---|

| 4-OEt | 12.3 | -0.24 |

| 4-F | 8.7 | +0.06 |

| 4-Cl | 5.2 | +0.23 |

Data derived from analogs in

Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., DMSO vs. aqueous buffers) be addressed?

- Methodological Answer :

- Solubility Profiling : Measure solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid (pH 1.2) using UV-Vis spectroscopy (λmax = 270 nm). Report values as mg/mL ± SD .

- Aggregation Testing : Perform dynamic light scattering (DLS) to detect nanoaggregates in aqueous solutions. Use 0.1% Tween-80 to improve dispersion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.